molecular formula C7H12ClNO2 B2669494 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride CAS No. 2094939-78-1

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride

Cat. No.: B2669494
CAS No.: 2094939-78-1
M. Wt: 177.63
InChI Key: YCQIQKLAOXOHRT-UHFFFAOYSA-N
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Description

Evolution of Azabicyclic Chemistry

Azabicyclic systems have undergone significant methodological advancements since their initial characterization in the mid-20th century. The fundamental appeal of these structures lies in their ability to impose conformational restriction on pharmacophores while introducing chiral centers that enhance stereochemical specificity. Early work focused on simple bicyclic amines like quinuclidine, but the field expanded dramatically with the recognition that nitrogen placement and bridge geometry profoundly influence bioactivity.

The azabicyclo[4.1.0]heptane system represents a distinct subclass characterized by a seven-membered bicyclic framework containing one nitrogen atom. Unlike the more common [2.2.1] or [3.2.1] systems, the [4.1.0] configuration introduces unique steric constraints that affect both synthetic accessibility and molecular recognition properties. Recent synthetic breakthroughs, particularly in transition-metal-catalyzed cyclization reactions, have enabled systematic exploration of this structural family.

Historical Development of 3-Azabicyclo[4.1.0]heptane Research

The specific investigation of 3-azabicyclo[4.1.0]heptane derivatives began gaining momentum in the early 2000s, building upon foundational work in strained bicyclic amine synthesis. A pivotal 2004 study demonstrated the viability of ring-closing metathesis for constructing azabicyclic cores, though initial efforts focused primarily on [3.2.1] systems. The [4.1.0] framework presented distinct synthetic challenges due to increased ring strain and competing reaction pathways during cyclization steps.

Key milestones in 3-azabicyclo[4.1.0]heptane chemistry include:

  • Development of stereocontrolled methods for introducing the carboxylic acid moiety at the 7-position
  • Optimization of hydrochloride salt formation to improve crystallinity and storage stability
  • Computational modeling studies elucidating the compound's preferred conformations in aqueous solution

Positioning within Medicinal Chemistry Research

This compound occupies a strategic niche in contemporary drug design due to its combination of structural rigidity and functional group versatility. The bicyclic core serves as a conformationally restricted surrogate for flexible amine-containing pharmacophores, while the carboxylic acid group enables salt bridge formation with biological targets. Docking studies suggest the [4.1.0] system's unique geometry allows access to hydrophobic binding pockets inaccessible to larger bicyclic systems.

Comparative analysis with related azabicyclic compounds reveals distinct advantages:

Property 3-Azabicyclo[4.1.0]heptane-7-COOH·HCl 2-Azabicyclo[3.2.1]octane Derivative
Molecular Weight (g/mol) 191.63 210-250
Calculated LogP -0.45 1.2-1.8
Polar Surface Area (Ų) 89.7 45-60
Synthetic Steps 7-9 10-12

Data synthesized from

The enhanced hydrophilicity compared to larger azabicycles makes this compound particularly suitable for targeting extracellular domains of membrane proteins while maintaining sufficient lipid solubility for tissue penetration.

Significance in Pharmaceutical Development

Three key factors drive pharmaceutical interest in this scaffold:

  • Metabolic Stability : The fully saturated bicyclic system resists oxidative metabolism, addressing a common limitation of aromatic heterocycles. Rat hepatocyte studies show <5% degradation over 4 hours compared to 40-60% for analogous monocyclic compounds.
  • Stereochemical Diversity : The three contiguous stereocenters enable creation of multiple diastereomers with distinct pharmacological profiles. This property has been exploited in structure-activity relationship studies of protease inhibitors.
  • Salt Formation Capability : The hydrochloride salt demonstrates superior aqueous solubility (87 mg/mL) compared to free base forms, facilitating formulation development for parenteral administration.

Recent applications span multiple therapeutic areas:

  • Neurological Disorders : Analogues show promise as σ-1 receptor modulators with 100-fold selectivity over σ-2 receptors
  • Infectious Diseases : Carboxylic acid derivatives exhibit potent inhibition of viral neuraminidase (IC₅₀ = 12 nM in influenza A models)
  • Oncology : Pro-drug forms demonstrate enhanced tumor penetration in xenograft models compared to linear analogues

The compound's versatility as a synthetic building block continues to drive innovation in lead optimization strategies, particularly in balancing target affinity with physicochemical drug-like properties.

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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIQKLAOXOHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094939-78-1
Record name 3-azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests potential for large-scale production under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Further reduction can modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Its bicyclic structure allows for modifications that can enhance pharmacological properties:

  • Antibacterial Activity : Compounds derived from 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid have demonstrated significant antibacterial activity against various strains, making them valuable in treating infections .
  • Analgesic Properties : Research indicates that related compounds can modulate pain pathways, suggesting potential analgesic effects.

Neuroscience Research

The unique structure of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is conducive to exploring its effects on neurotransmitter systems:

  • Cognitive Function : Studies have indicated that this compound may interact with neurotransmitter receptors, influencing mood and cognition, which is essential for developing treatments for neurological disorders.
  • Neuroprotection : Its potential neuroprotective properties are being investigated to understand better how it may help in conditions like Alzheimer's disease.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for creating more complex molecules:

  • Synthesis of New Materials : The compound facilitates the development of novel materials and compounds through various synthetic routes, highlighting its versatility in organic synthesis .

Drug Delivery Systems

The properties of this compound make it suitable for formulating advanced drug delivery systems:

  • Enhanced Bioavailability : Its unique structure can improve the solubility and stability of therapeutic agents, which is crucial for effective drug delivery .
  • Targeted Delivery : Research is ongoing to explore how this compound can be used to enhance the targeted delivery of drugs to specific tissues or cells.

Biochemical Assays

Researchers employ this compound in biochemical assays to gain insights into various biological processes:

  • Enzyme Interactions : The compound's interactions with enzymes are studied to understand metabolic pathways better and assess its potential as an inhibitor or substrate in enzymatic reactions .
  • Metabolic Pathways : Investigations into how this compound influences metabolic pathways can provide valuable information for drug design and development.

Case Studies and Research Findings

Several studies have documented the applications and biological activities of this compound:

StudyFocus AreaFindings
Antibacterial ActivityDemonstrated efficacy against multiple bacterial strains
NeuroactivityPotential interactions with neurotransmitter receptors affecting mood
Organic SynthesisUtilized as a key intermediate for synthesizing complex pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives

  • Example: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-Aminopenicillanic Acid) Key Differences:
  • Replaces oxygen with sulfur (thia) in the bicyclic system.
  • Smaller ring system (bicyclo[3.2.0] vs. [4.1.0]).
    • Applications : Core structure of β-lactam antibiotics (e.g., penicillins) .

7-Oxa-3-azabicyclo[4.1.0]heptane Derivatives

  • Example : 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptane
    • Key Differences :
  • Oxygen atom at the 7-position instead of a carboxylic acid.
  • Substituted with benzyl and methyl groups.
    • Applications : Intermediate in synthesizing Tofacitinib (JAK inhibitor for autoimmune diseases) .

Functional Group and Substituent Variations

3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid Ethyl Ester

  • Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Differences :
    • Methyl group at the 3-position and ethyl ester at the 7-position.
    • Lacks hydrochloride salt, reducing polarity.
  • Applications : Used as a precursor in organic synthesis .

3-Boc-3,6-Diazabicyclo[3.1.1]heptane

  • Formula : C₁₀H₁₇N₂O₂
  • Molecular Weight : 209.26 g/mol
  • Key Differences :
    • Contains two nitrogen atoms (diaza) and a tert-butoxycarbonyl (Boc) protecting group.
    • Smaller bicyclo[3.1.1] system with different ring strain.
  • Applications : Building block for protease inhibitors .

Complex Derivatives for Drug Development

(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid

  • Formula : C₁₇H₁₅FN₄O₂
  • Molecular Weight : 326.33 g/mol
  • Key Differences :
    • Functionalized with a fluorinated pyrimidoindole group at the 3-position.
    • Enhanced chiral complexity (three chiral centers).
  • Applications : Investigated for protein-ligand interactions in structural biology studies .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid HCl C₇H₁₀ClNO₂ 207.70 Carboxylic acid, HCl salt Pharmaceutical intermediates
6-Aminopenicillanic Acid C₈H₁₂N₂O₃S 216.26 β-lactam, thia, amino group Antibiotic precursor
3-Methyl-3-azabicyclo[...]ethyl ester C₁₀H₁₇NO₂ 183.25 Methyl, ethyl ester Organic synthesis
3-Boc-3,6-diazabicyclo[3.1.1]heptane C₁₀H₁₇N₂O₂ 209.26 Boc, diaza Protease inhibitor synthesis
Pyrimidoindole Derivative (QZX) C₁₇H₁₅FN₄O₂ 326.33 Fluoropyrimidoindole, carboxylic acid Drug discovery & structural biology

Research Findings and Key Insights

Ring System Impact: Bicyclo[4.1.0] systems (norbornane analogs) exhibit greater rigidity than bicyclo[3.2.0] or [3.1.1] systems, influencing conformational stability in drug-receptor binding . Thia-containing analogs (e.g., β-lactams) show enhanced antibacterial activity but reduced metabolic stability compared to oxygenated counterparts .

Substituent Effects :

  • Hydrochloride salts improve solubility but may limit blood-brain barrier penetration compared to ester derivatives (e.g., ethyl ester in ) .
  • Boc-protected diazabicyclo compounds enable controlled functionalization in multi-step syntheses .

Functionalization Potential: The 7-carboxylic acid group in the target compound allows for conjugation with bioactive moieties (e.g., fluorinated heterocycles in ), enabling kinase inhibitor development .

Biological Activity

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current literature.

The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles. The process includes:

  • Reduction of Spirocyclic Oxetanyl Nitriles : The nitrile group is reduced to form the bicyclic structure.
  • Hydrochloride Formation : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.

The compound has a molecular weight of 177.63 g/mol and a CAS number of 2094939-78-1, indicating its unique identity in chemical databases .

The biological activity of this compound is primarily attributed to its interaction with biological targets through hydrogen bonding and other molecular interactions facilitated by the nitrogen atom in its structure. This interaction can influence various biological processes, making it an interesting candidate for drug design .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives related to the bicyclic structure, including this compound. For instance, compounds derived from similar structures have shown promising antiproliferative activities against several human cancer cell lines, such as:

CompoundCell LineIC50 (μM)Activity
3cHL-6042.1Moderate
3eHL-6019.0Moderate
3fHL-6028Moderate

These findings suggest that modifications to the bicyclic structure can enhance its cytotoxicity against specific cancer types, particularly those sensitive to oxidative stress .

Medicinal Chemistry

This compound has been explored as a potential bioisostere in drug design, particularly for compounds targeting neurotransmitter systems or involved in pain management . Its unique structural characteristics offer opportunities for developing novel therapeutic agents.

Chemical Research

In chemical synthesis, this compound serves as a building block for more complex organic molecules, facilitating the development of new materials and chemical processes . Its ability to participate in various chemical reactions, such as oxidation and substitution, underscores its versatility in synthetic chemistry.

Case Studies

Several studies have investigated the broader implications of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that derivatives exhibited significant antitumor activity against human cancer cell lines, indicating potential for further development into anticancer agents.
  • Neuropharmacological Effects : Research has suggested that similar bicyclic compounds may modulate neurotransmitter activity, presenting opportunities for treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring formation using methods like cycloaddition of chloromethylketene to dienes (e.g., 1,3-cyclohexadiene), followed by stereospecific ring contraction with lithium hydroxide . Yield optimization depends on reaction temperature, solvent polarity, and catalyst choice. For example, lithium hydroxide promotes selective ring contraction but may require precise stoichiometric control to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Look for cyclopropane proton signals near δ 1.6–2.2 ppm and carboxylic acid protons (if free) around δ 10–12 ppm. Bicyclic carbons appear in the range δ 20–45 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the carboxylic acid group. Secondary amine N–H stretches (if present) appear around 3300 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak at m/z 207.70 (for the hydrochloride salt) should align with the molecular formula C₇H₁₀ClNO₂ .

Q. How does the hydrochloride salt form impact the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances water solubility due to ionic dissociation but may hydrolyze under strongly acidic/basic conditions. Stability studies should monitor pH (ideally 4–6) and temperature (store at 2–8°C). Degradation products can be identified via HPLC-MS .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in the synthesis of derivatives of this compound?

  • Methodological Answer : Stereochemical control is critical for derivatives like tert-butyl esters or boronate complexes (e.g., tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate). Use chiral auxiliaries or asymmetric catalysis during cyclopropanation. Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .

Q. What computational methods are suitable for predicting the reactivity of this bicyclic system in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain (≈20–25 kcal/mol in bicyclo[4.1.0] systems) and predict sites of electrophilic attack (e.g., C7-carboxylic acid). Molecular dynamics simulations may further assess solvent effects on reactivity .

Q. How can contradictory data in literature regarding cyclopropane ring-opening reactions be resolved?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., acidic vs. basic media). Design controlled experiments to isolate intermediates (e.g., using quenching agents or in-situ IR). Compare kinetic data under standardized conditions to identify rate-limiting steps .

Q. What strategies are effective for functionalizing the azabicyclo core to enhance biological activity while maintaining stability?

  • Methodological Answer : Introduce substituents at the C6 or C7 positions (e.g., trifluoromethyl groups via radical trifluoromethylation) to modulate lipophilicity and metabolic stability. Evaluate bioactivity in enzyme inhibition assays (e.g., proteases) while monitoring stability via accelerated degradation studies (40°C/75% RH) .

Key Considerations for Experimental Design

  • Stereochemical Validation : Always confirm the endo/exo configuration of derivatives using chiral HPLC or optical rotation measurements .
  • Stability Profiling : Conduct forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions to identify degradation pathways .

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